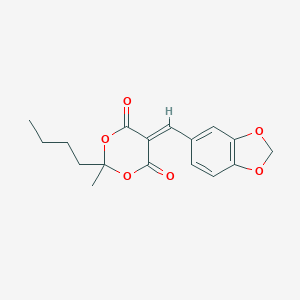

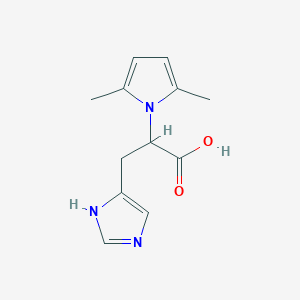

![molecular formula C14H15NO2 B461959 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]benzoic acid CAS No. 313701-95-0](/img/structure/B461959.png)

4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]benzoic acid

説明

“4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]benzoic acid” is a chemical compound that has been found to increase monoclonal antibody production . It has been used in studies aiming to improve cell-specific antibody production in recombinant Chinese hamster ovary cells .

Synthesis Analysis

The synthesis of this compound has been described in several studies . For instance, one study reported the preparation of new heterocycles and their evaluation for antibacterial activity . Another study reported the synthesis and characterization of its complexes with methyl-, n-butyl-, phenyl-, benzyl- and octyl-tin .Chemical Reactions Analysis

This compound has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . It also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .科学的研究の応用

Here is a comprehensive analysis of the scientific research applications of “4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]benzoic acid”, focusing on unique applications:

Antibacterial Activity

A series of compounds including 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides were synthesized and evaluated for their antibacterial properties. Some of these compounds were further tested for their ability to inhibit enoyl ACP reductase and DHFR enzymes, which are critical in bacterial metabolism .

Monoclonal Antibody Production

One study found that a chemical screened from over 23,000 compounds, which includes the structure of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, was able to increase monoclonal antibody production .

Organotin(IV) Complexes

Organotin(IV) complexes of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid have been synthesized and characterized. These complexes have been studied for their potential applications in materials science due to the unique properties conferred by the organotin(IV) moiety .

Anti-Tuberculosis Therapeutic Compound

The compound MPPB (4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide), which was initially developed as an anti-tuberculosis therapeutic, has been discovered to stimulate monoclonal antibody production in cell cultures .

Synthesis of Heterocycles

New heterocycles involving the core structure of 4-(2,5-dimethyl-1H-pyrrol-1-yl)methyl benzoic acid have been synthesized and characterized. These heterocycles are being explored for various biological activities and potential pharmaceutical applications .

Sulfonamide Derivatives

Derivatives such as 4-[2,5-Dioxo-3-(piperidin-1-yl)-2,3,4,5-tetrahydro-1H-pyrrol-1-yl]benzenesulfonamide have been synthesized. These compounds are being studied for their unique chemical properties and potential applications in medicinal chemistry .

作用機序

Target of Action

The primary targets of 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]benzoic acid are Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial growth and survival, making them ideal targets for antibacterial and antitubercular therapies .

Mode of Action

The compound interacts with its targets through binding interactions . It inhibits the activity of Enoyl ACP Reductase and DHFR enzymes, thereby disrupting the normal functioning of these enzymes . This inhibition can lead to the suppression of bacterial growth and survival .

Biochemical Pathways

The compound affects the fatty acid synthesis pathway (via Enoyl ACP Reductase) and the folic acid synthesis pathway (via DHFR). The inhibition of these pathways disrupts the production of essential components for bacterial cell survival, leading to the death of the bacteria .

Result of Action

The compound has been found to increase monoclonal antibody production in Chinese hamster ovary cell cultures . It also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies . Therefore, the compound might also be used to control the level of the galactosylation for the N-linked glycans .

Action Environment

Environmental factors such as the presence of other chemical compounds (like dimethyl sulfoxide, lithium chloride, and butyric acid) can influence the action, efficacy, and stability of the compound . Furthermore, the compound’s action can be influenced by the specific conditions of the cell cultures in which it is used .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-[(2,5-dimethylpyrrol-1-yl)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-10-3-4-11(2)15(10)9-12-5-7-13(8-6-12)14(16)17/h3-8H,9H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSYSLOSBLCHEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1CC2=CC=C(C=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701223252 | |

| Record name | 4-[(2,5-Dimethyl-1H-pyrrol-1-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701223252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]benzoic acid | |

CAS RN |

313701-95-0 | |

| Record name | 4-[(2,5-Dimethyl-1H-pyrrol-1-yl)methyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=313701-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(2,5-Dimethyl-1H-pyrrol-1-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701223252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

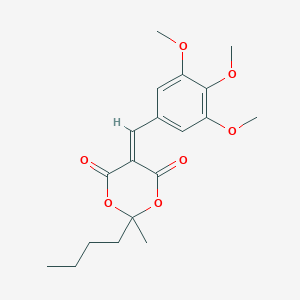

![7-(4-fluorophenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B461892.png)

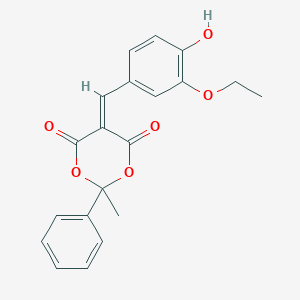

![7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B461895.png)

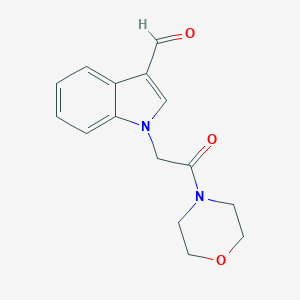

![3-{5-[(2,4-Dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]-2-furyl}-4-methylbenzoic acid](/img/structure/B461898.png)

![2-(2,4-dichloro-6-methylphenoxy)-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B461901.png)

![2-(2,4-dichloro-6-methylphenoxy)-N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B461904.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B461905.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B461906.png)

![4-(2-thienyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B461921.png)

![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B461965.png)